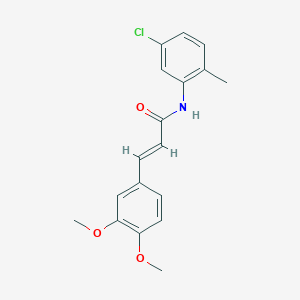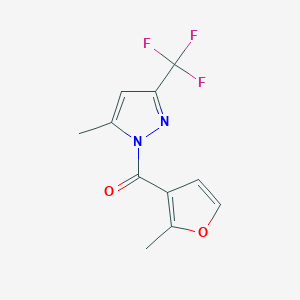
N-(5-chloro-2-methylphenyl)-3-(3,4-dimethoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-3-(3,4-dimethoxyphenyl)acrylamide, also known as CDMPA, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of compounds known as acrylamides, which are widely used in various fields such as polymer chemistry, drug discovery, and biotechnology.
Mecanismo De Acción
N-(5-chloro-2-methylphenyl)-3-(3,4-dimethoxyphenyl)acrylamide inhibits the activity of PRMT5 by binding to its active site and preventing the transfer of methyl groups to its substrates. This leads to the accumulation of unmethylated proteins, which disrupts various cellular processes and induces cell death. Furthermore, N-(5-chloro-2-methylphenyl)-3-(3,4-dimethoxyphenyl)acrylamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-3-(3,4-dimethoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell death in various cancer cell lines such as breast, lung, and prostate cancer cells. Furthermore, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, CDMAP has been shown to induce autophagy, a process that plays a crucial role in cellular homeostasis and the clearance of damaged cellular components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-methylphenyl)-3-(3,4-dimethoxyphenyl)acrylamide has several advantages for lab experiments. It is a highly selective and potent inhibitor of PRMT5, which makes it an excellent chemical probe for studying the role of PRMT5 in various cellular processes. Furthermore, it has been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for further preclinical studies. However, one of the limitations of CDMAP is its poor solubility in water, which limits its use in some experimental settings.
Direcciones Futuras
There are several future directions for the development of N-(5-chloro-2-methylphenyl)-3-(3,4-dimethoxyphenyl)acrylamide. One of the potential applications of N-(5-chloro-2-methylphenyl)-3-(3,4-dimethoxyphenyl)acrylamide is the treatment of cancer. Further preclinical studies are required to evaluate its efficacy and safety in animal models of cancer. Furthermore, the development of more water-soluble derivatives of N-(5-chloro-2-methylphenyl)-3-(3,4-dimethoxyphenyl)acrylamide could enhance its use in various experimental settings. Finally, the identification of new targets of N-(5-chloro-2-methylphenyl)-3-(3,4-dimethoxyphenyl)acrylamide could lead to the discovery of new therapeutic targets for various diseases.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methylphenyl)-3-(3,4-dimethoxyphenyl)acrylamide involves the reaction between 5-chloro-2-methylphenylamine and 3,4-dimethoxyphenylacrylic acid in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields N-(5-chloro-2-methylphenyl)-3-(3,4-dimethoxyphenyl)acrylamide as a white solid with a purity of over 95%.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methylphenyl)-3-(3,4-dimethoxyphenyl)acrylamide has been extensively studied for its potential use as a chemical probe in various scientific research applications. It has been shown to selectively inhibit the activity of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in various cellular processes such as gene expression, RNA splicing, and DNA damage response. PRMT5 has been implicated in various diseases such as cancer, neurodegenerative disorders, and viral infections. Therefore, the development of PRMT5 inhibitors such as N-(5-chloro-2-methylphenyl)-3-(3,4-dimethoxyphenyl)acrylamide has significant therapeutic potential.
Propiedades
IUPAC Name |
(E)-N-(5-chloro-2-methylphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-12-4-7-14(19)11-15(12)20-18(21)9-6-13-5-8-16(22-2)17(10-13)23-3/h4-11H,1-3H3,(H,20,21)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVACDDWMBIBBSY-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-5-[2-(1-piperidinyl)ethyl][1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5872323.png)

![N-(4-methylbenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5872349.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-4-methoxybenzamide](/img/structure/B5872364.png)
![4-[2-(6-methyl-4-phenyl-2-quinazolinyl)hydrazino]-4-oxobutanoic acid](/img/structure/B5872369.png)
![4-[(2-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5872372.png)


![N-ethyl-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5872399.png)
![ethyl 4,5-dimethyl-2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5872405.png)

![[1]benzofuro[2,3-b]quinoxaline](/img/structure/B5872420.png)